(1-(1-Methoxypropan-2-yl)-3-methyl-1h-pyrazol-4-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(1-Methoxypropan-2-yl)-3-methyl-1h-pyrazol-4-yl)methanamine: is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a methoxypropan-2-yl group and a methyl group attached to the pyrazole ring, along with a methanamine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(1-Methoxypropan-2-yl)-3-methyl-1h-pyrazol-4-yl)methanamine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Methoxypropan-2-yl Group: This step involves the alkylation of the pyrazole ring with a suitable alkylating agent, such as 1-chloro-2-methoxypropane, in the presence of a base like potassium carbonate.
Introduction of the Methanamine Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(1-(1-Methoxypropan-2-yl)-3-methyl-1h-pyrazol-4-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of substituted pyrazoles with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (1-(1-Methoxypropan-2-yl)-3-methyl-1h-pyrazol-4-yl)methanamine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It is used in the development of new drugs and therapeutic agents.
Medicine
In medicine, this compound is investigated for its potential use in treating various diseases. It is explored for its role in modulating biological pathways and its potential as a drug candidate.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the synthesis of polymers, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of (1-(1-Methoxypropan-2-yl)-3-methyl-1h-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets in biological systems. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (1-(1-Methoxyethyl)-3-methyl-1h-pyrazol-4-yl)methanamine
- (1-(1-Methoxypropyl)-3-methyl-1h-pyrazol-4-yl)methanamine
- (1-(1-Methoxybutyl)-3-methyl-1h-pyrazol-4-yl)methanamine
Uniqueness
(1-(1-Methoxypropan-2-yl)-3-methyl-1h-pyrazol-4-yl)methanamine is unique due to its specific substitution pattern on the pyrazole ring. The presence of the methoxypropan-2-yl group imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H17N3O |
---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
[1-(1-methoxypropan-2-yl)-3-methylpyrazol-4-yl]methanamine |
InChI |
InChI=1S/C9H17N3O/c1-7(6-13-3)12-5-9(4-10)8(2)11-12/h5,7H,4,6,10H2,1-3H3 |
InChI Key |
OYRADVLQYGVGIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1CN)C(C)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.